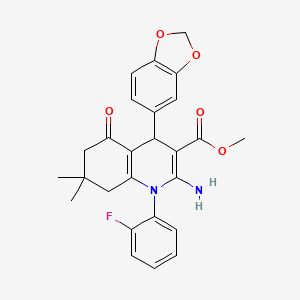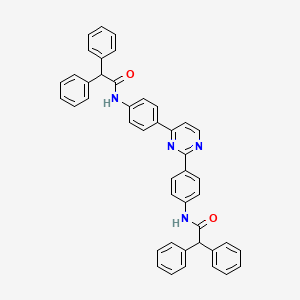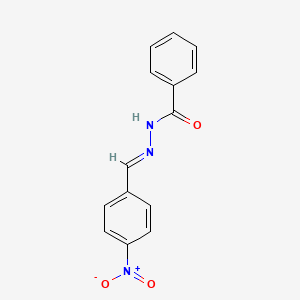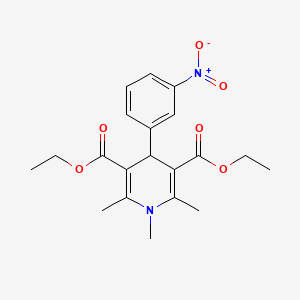![molecular formula C14H13BrN2O3S B11103789 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and automated purification systems to streamline production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to enhance the sustainability of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce hydrazines, and substitution reactions can result in a variety of substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- N’-[(E)-(5-fluorothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- N’-[(E)-(5-iodothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13BrN2O3S |
|---|---|
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-19-10-2-4-11(5-3-10)20-9-14(18)17-16-8-12-6-7-13(15)21-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
MKKTVHFETTUFFN-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B11103712.png)

![6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11103717.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![4-(decyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103739.png)

![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)

![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)

